2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{[(2-Fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative featuring a 2-fluorophenylaminomethyl substituent. The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors.
Properties
IUPAC Name |
2-[(2-fluoroanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUIAIQQZXQIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the fluorophenyl group . Industrial production methods may involve the use of high-temperature reactions and purification techniques such as preparative thin-layer chromatography (TLC) to isolate the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance its binding affinity and selectivity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 2-fluorophenyl group contrasts with ZHAWOC6017’s 3-fluorophenyl substituent. Fluorine’s electron-withdrawing nature and ortho positioning may sterically hinder interactions or alter π-stacking compared to meta-substituted analogs .
- In 4-chlorophenyl derivatives (e.g., ), chlorine’s higher lipophilicity and polarizability could enhance binding to hydrophobic pockets but reduce metabolic stability compared to fluorine.
Functional Group Modifications: The dioxopiperidin-3-yl moiety in introduces hydrogen-bonding capacity and conformational rigidity, enabling interactions with E3 ligases—a feature absent in the target compound. Aminophenyl derivatives (e.g., ) offer reactive sites for further derivatization, broadening therapeutic applications.
Synthetic and Analytical Data :
- The target compound and ZHAWOC6017 share identical molecular formulas and yields (42%), suggesting analogous synthetic pathways (e.g., nucleophilic substitution or reductive amination) .
- NMR and HRMS-TOF are standard characterization methods for isoindole-1,3-dione derivatives, ensuring structural fidelity .
Biological Relevance :
- Fluorinated derivatives (e.g., ) are prominent in PROTAC development, leveraging fluorine’s metabolic stability and van der Waals interactions.
- The target compound’s lack of a dioxopiperidine or PROTAC-oriented substituent may limit its utility in targeted protein degradation but could favor other mechanisms (e.g., enzyme inhibition).
Biological Activity
The compound 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and pharmacokinetic profiles.
- Molecular Formula : C16H13FN2O2
- Molecular Weight : 284.285 g/mol
- CAS Number : 41679713
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line assay, revealing promising results:
- Mean GI50 : 15.72 μM
- Mean TGI : 50.68 μM
These values indicate the concentration required to inhibit cell growth by 50% and to completely inhibit cell growth, respectively. The compound showed notable cytotoxic effects against various cancer cell lines, including:
| Cell Line | GP (%) |
|---|---|
| HOP-62 (Lung) | -17.47 |
| SF-539 (CNS) | -49.97 |
| MDA-MB-435 (Melanoma) | -22.59 |
| OVCAR-8 (Ovarian) | -27.71 |
| DU-145 (Prostate) | -44.35 |
| MDA-MB-468 (Breast) | -15.65 |
The compound's efficacy suggests it could be a candidate for further development as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects has not been fully elucidated; however, preliminary studies suggest it may interfere with cell cycle progression and induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is influenced by their structural components. Modifications at the phenyl ring and the amide group have been shown to affect potency and selectivity against different cancer types. For instance, the presence of electron-withdrawing groups enhances activity by improving solubility and cellular uptake.
Pharmacokinetics
Pharmacokinetic studies using SwissADME software indicate that the compound possesses favorable drug-like properties:
- Lipophilicity : LogP values suggest good membrane permeability.
- Solubility : Predicted solubility is adequate for oral bioavailability.
- Metabolic Stability : Expected to undergo moderate metabolic transformation.
Case Studies
In a recent study published in MDPI, researchers synthesized and characterized various derivatives of isoindole compounds. Among these, this compound was highlighted for its strong antitumor activity across multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
